

physical and chemical properties of (4-Chlorophenylthio)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Chlorophenylthio)acetic acid

Cat. No.: B188907

[Get Quote](#)

An In-depth Technical Guide to (4-Chlorophenylthio)acetic Acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **(4-Chlorophenylthio)acetic acid**. It is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identity and Physical Properties

(4-Chlorophenylthio)acetic acid is a sulfur-containing aromatic carboxylic acid. Its core structure consists of a 4-chlorothiophenol moiety linked to an acetic acid group via a thioether bond.

Table 1: Physical and Chemical Properties of (4-Chlorophenylthio)acetic acid

Property	Value	Source(s)
IUPAC Name	2-((4-chlorophenyl)thio)acetic acid	[1]
CAS Number	3405-88-7	[1]
Molecular Formula	C ₈ H ₇ ClO ₂ S	[1]
Molecular Weight	202.66 g/mol	[2]
Appearance	Off-white to light brown solid	[3]
Melting Point	104-107 °C	[3]
Boiling Point	348.4 °C at 760 mmHg (Predicted)	N/A
pKa	Estimated ~3-4	N/A
Solubility	Insoluble in water; soluble in organic solvents like ethanol, methanol, and chloroform.	[4] [5]

Note on pKa and Solubility: Explicit experimental values for the pKa and a detailed solubility profile of **(4-Chlorophenylthio)acetic acid** are not readily available in the public domain. The estimated pKa is based on the typical acidity of carboxylic acids, which generally falls within the range of 4 to 5.^[6] The presence of the electron-withdrawing chloro and phenylthio groups may slightly increase the acidity (lower the pKa) compared to acetic acid (pKa ~4.76).^[6] Like many aromatic carboxylic acids, it is expected to have low solubility in water but good solubility in common organic solvents.^{[4][5]} The sodium or potassium salt of the acid would be water-soluble.^[5]

Spectral Data

Definitive ¹H NMR, ¹³C NMR, IR, and mass spectra for **(4-Chlorophenylthio)acetic acid** are not widely published in spectral databases. The data presented here are based on analysis of its structural components and data from closely related compounds, such as its methyl ester.

Table 2: Predicted and Representative Spectral Data

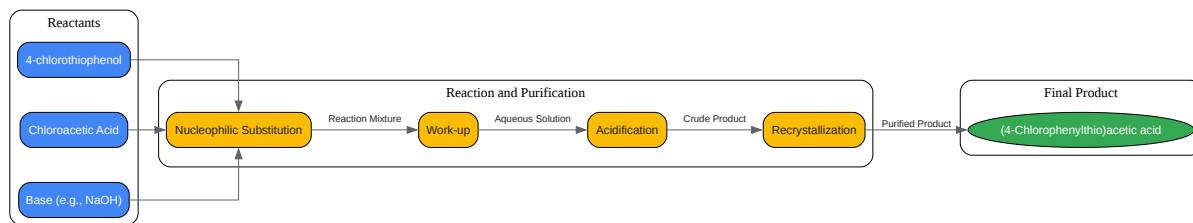
Spectrum Type	Predicted/Representative Data
¹ H NMR	Aromatic protons (AA'BB' system, ~7.2-7.4 ppm), singlet for the methylene protons (~3.6 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³ C NMR	Aromatic carbons (~129-135 ppm), methylene carbon (~35 ppm), and a carbonyl carbon (~175 ppm).
IR (Infrared)	Characteristic peaks for O-H stretch of the carboxylic acid (~2500-3300 cm ⁻¹ , broad), C=O stretch (~1700 cm ⁻¹), C-S stretch, and C-Cl stretch.
Mass Spec (EI)	Molecular ion peak (M ⁺) at m/z 202/204 (due to chlorine isotopes). Fragmentation would likely involve loss of the carboxyl group and cleavage of the C-S bond.

Synthesis and Experimental Protocols

A common and straightforward method for the synthesis of **(4-Chlorophenylthio)acetic acid** involves the nucleophilic substitution of a haloacetic acid or its salt with 4-chlorothiophenol in the presence of a base.

Experimental Protocol: Synthesis of **(4-Chlorophenylthio)acetic acid**

Materials:


- 4-chlorothiophenol
- Sodium chloroacetate or chloroacetic acid
- Sodium hydroxide
- Ethanol or a similar suitable solvent

- Hydrochloric acid (for acidification)
- Deionized water

Procedure:

- Preparation of Sodium 4-chlorothiophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol in ethanol. To this solution, add an equimolar amount of sodium hydroxide dissolved in a minimal amount of water. Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the sodium thiophenoxyde salt.
- Nucleophilic Substitution: To the solution of sodium 4-chlorothiophenoxide, add an equimolar amount of sodium chloroacetate dissolved in water. Heat the reaction mixture to reflux and maintain it for several hours (the reaction progress can be monitored by thin-layer chromatography).
- Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted 4-chlorothiophenol.
- Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it with dilute hydrochloric acid until the pH is acidic (pH ~2). The **(4-Chlorophenylthio)acetic acid** will precipitate out as a solid.
- Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
- Drying: Dry the purified product in a vacuum oven to obtain the final **(4-Chlorophenylthio)acetic acid**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **(4-Chlorophenylthio)acetic acid**.

Biological Activity and Potential Applications

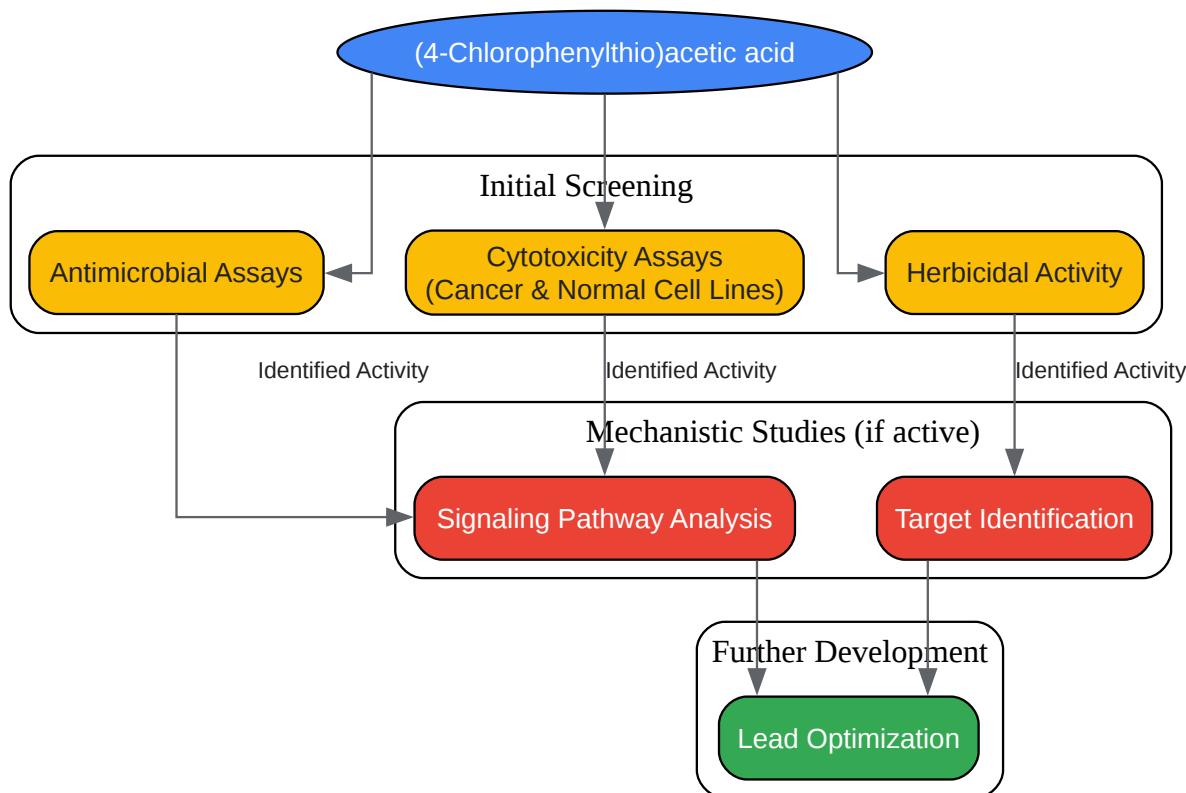
While extensive biological studies on **(4-Chlorophenylthio)acetic acid** are limited in publicly accessible literature, the broader class of phenylthioacetic acid derivatives has been investigated for various biological activities.

Antimicrobial Activity

Derivatives of phenylthioacetic acid are known to be precursors in the synthesis of heterocyclic compounds like benzothiazoles, which have shown antimicrobial properties.^[7] It is plausible that **(4-Chlorophenylthio)acetic acid** itself may exhibit some level of antibacterial or antifungal activity, although specific studies are needed to confirm this.

Potential as a Herbicide

Some thiophenoxyacetic acid derivatives have been reported to exhibit herbicidal activity.^[8] The structural similarity of **(4-Chlorophenylthio)acetic acid** to some known herbicides suggests it could be investigated for such applications.


Use in Drug Development

A number of organotin(IV) derivatives of a related compound, 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, have been synthesized and tested for their antibacterial and antifungal activities.^[9] This indicates that the core structure of **(4-Chlorophenylthio)acetic acid** can be a scaffold for developing new biologically active compounds.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the signaling pathways modulated by **(4-Chlorophenylthio)acetic acid**. Research into its biological effects would be required to elucidate any such mechanisms.

Logical Relationship of Potential Biological Investigation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Chlorophenylthio)acetic acid, 98% | Fisher Scientific [fishersci.ca]
- 2. (4-Chlorophenylthio)acetic acid, 10g | Worldwide Life Sciences [wwmponline.com]
- 3. Page loading... [guidechem.com]
- 4. britannica.com [britannica.com]
- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of (4-Chlorophenylthio)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188907#physical-and-chemical-properties-of-4-chlorophenylthio-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com